molecular formula C5H9ClN4O2 B2932071 (1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride CAS No. 2503209-16-1

(1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride

Cat. No.: B2932071
CAS No.: 2503209-16-1
M. Wt: 192.6
InChI Key: NLQGKHRBWKQFQQ-UHFFFAOYSA-N
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Description

(1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride: is a chemical compound with the molecular formula C5H9ClN4O2 and a molecular weight of 192.6 g/mol . This compound has gained significant attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride typically involves the nitration of 1-methylpyrazole followed by the introduction of a methanamine group. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid for the nitration step. The subsequent introduction of the methanamine group can be achieved through reductive amination using reagents like sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of (1-Methyl-4-aminopyrazol-3-yl)methanamine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanamine group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-4-aminopyrazol-3-yl)methanamine
  • (1-Methyl-4-nitropyrazol-3-yl)ethanamine
  • (1-Methyl-4-nitropyrazol-3-yl)propanamine

Uniqueness

(1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride is unique due to its specific combination of a nitro group and a methanamine group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(1-methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c1-8-3-5(9(10)11)4(2-6)7-8;/h3H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQGKHRBWKQFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503209-16-1
Record name 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)methanamine hydrochloride
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